molecular formula C12H12BrClO B13672334 2-Bromo-2-(2-chlorophenyl)cyclohexanone

2-Bromo-2-(2-chlorophenyl)cyclohexanone

Cat. No.: B13672334
M. Wt: 287.58 g/mol
InChI Key: DGTPCCJMDHTEQL-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-chlorophenyl)cyclohexanone is an organic compound with the molecular formula C12H12BrClO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with bromine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanone typically involves the bromination of 2-(2-chlorophenyl)cyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(2-chlorophenyl)cyclohexanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Hydroxylamine or hydrazine in the presence of an acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

    Oximes: Formed by reaction with hydroxylamine.

    Hydrazones: Formed by reaction with hydrazine.

    Alcohols and Amines: Formed by reduction reactions.

    Carboxylic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-Bromo-2-(2-chlorophenyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-(2-chlorophenyl)cyclohexanone is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12BrClO

Molecular Weight

287.58 g/mol

IUPAC Name

2-bromo-2-(2-chlorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2

InChI Key

DGTPCCJMDHTEQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)Br

Origin of Product

United States

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